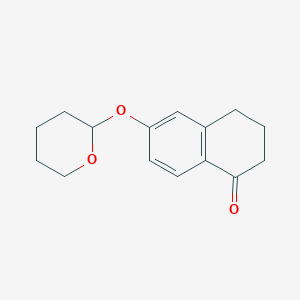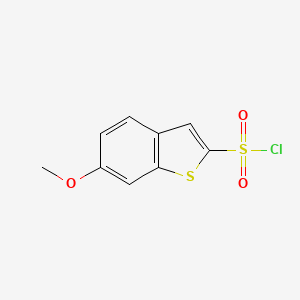![molecular formula C15H22BrNO2 B13886527 Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves the reaction of benzyl chloride with dimethylamine to form benzyl-dimethylamine. This intermediate is then reacted with 2-(2-methylprop-2-enoyloxy)ethyl bromide under controlled conditions to yield the final product. The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as hydroxide ions in aqueous solution.
Major Products
Oxidation: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium oxide.
Reduction: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium hydride.
Substitution: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: In cell culture studies to enhance cell membrane permeability.
Medicine: As a potential antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves its interaction with cell membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The molecular targets include phospholipids and proteins within the cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[N,N-Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium]propane-1-sulfonate
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride
Uniqueness
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its specific structure, which provides distinct surfactant properties and reactivity. Compared to similar compounds, it offers better stability and effectiveness in various applications, particularly in antimicrobial and surfactant roles .
Propiedades
Fórmula molecular |
C15H22BrNO2 |
|---|---|
Peso molecular |
328.24 g/mol |
Nombre IUPAC |
benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C15H22NO2.BrH/c1-13(2)15(17)18-11-10-16(3,4)12-14-8-6-5-7-9-14;/h5-9H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
AJVIGYSWIQOVGW-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)


![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)



![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)




